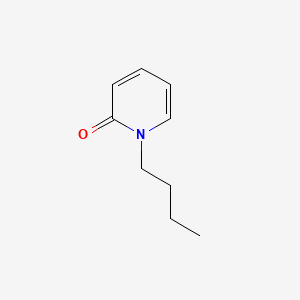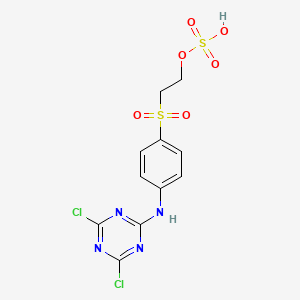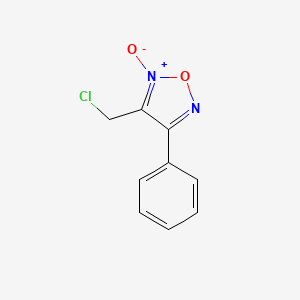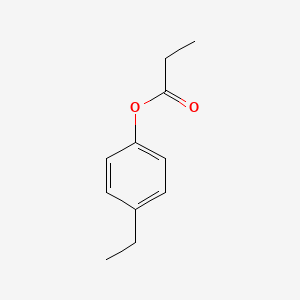
4-Ethylphenyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylphenyl propionate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. The chemical structure of this compound consists of a propionate group attached to a 4-ethylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethylphenyl propionate can be synthesized through the esterification of 4-ethylphenol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions: 4-Ethylphenyl propionate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-ethylphenol and propionic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 4-ethylphenyl propanol.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like nitric acid (HNO3) for nitration or halogens for halogenation.
Major Products Formed:
Hydrolysis: 4-Ethylphenol and propionic acid.
Reduction: 4-Ethylphenyl propanol.
Substitution: Various substituted derivatives of this compound.
科学的研究の応用
4-Ethylphenyl propionate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
作用機序
The mechanism of action of 4-ethylphenyl propionate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 4-ethylphenol and propionic acid, which may exert biological effects. The aromatic ring in this compound can also interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Ethyl benzoate: Another ester with a similar structure but with a benzene ring instead of a 4-ethylphenyl group.
Methyl propionate: A simpler ester with a methyl group instead of a 4-ethylphenyl group.
Butyl propionate: An ester with a butyl group instead of a 4-ethylphenyl group.
Uniqueness: 4-Ethylphenyl propionate is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
54549-71-2 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
(4-ethylphenyl) propanoate |
InChI |
InChI=1S/C11H14O2/c1-3-9-5-7-10(8-6-9)13-11(12)4-2/h5-8H,3-4H2,1-2H3 |
InChIキー |
FAUAWUCWCIXSDA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



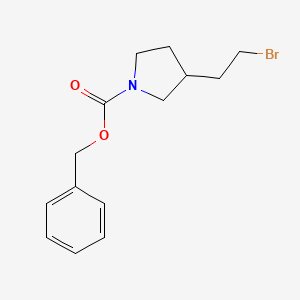


![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)
![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
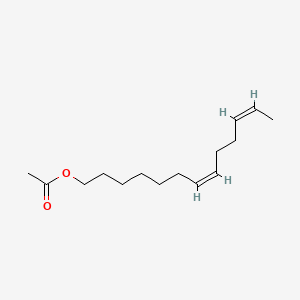
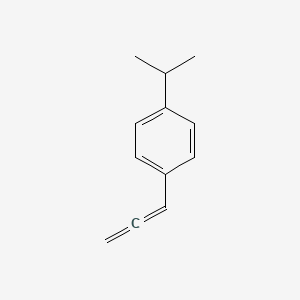
![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
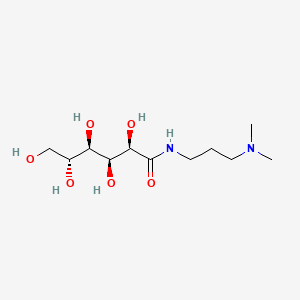
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
